molecular formula C22H23N3O7 B227888 [4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid

[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid

Katalognummer B227888
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: GQSSXLYPQGITGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid, also known as DT-011, is a novel compound that has been developed for its potential use in the treatment of various diseases. The compound has shown promising results in preclinical studies, and its unique structure has attracted the attention of researchers in the field of medicinal chemistry.

Wirkmechanismus

[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid exerts its biological activity through the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, this compound can modulate the expression of various genes that are involved in the progression of diseases, including those that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid has several advantages for use in lab experiments. It has a unique structure that makes it a promising candidate for further development, and it has been shown to have a favorable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. The synthesis of this compound is complex and requires multiple steps, which can make it difficult to produce large quantities of the compound. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on [4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid. One potential area of investigation is the use of the compound in combination with other drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesemethoden

The synthesis of [4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid involves a multi-step process that starts with the condensation of 2-methoxyphenol and 8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinoline-5-carbaldehyde. The resulting intermediate is then subjected to a series of reactions, including esterification, amidation, and etherification, to yield the final product. The synthesis of this compound has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

[4-(8,8-Dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and its unique mechanism of action has attracted the attention of researchers in the field of medicinal chemistry. This compound has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases, making it a promising candidate for further development.

Eigenschaften

Molekularformel

C22H23N3O7

Molekulargewicht

441.4 g/mol

IUPAC-Name

2-[4-(8,8-dimethyl-2,4,6-trioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)-2-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H23N3O7/c1-22(2)7-11-17(12(26)8-22)16(18-19(23-11)24-21(30)25-20(18)29)10-4-5-13(14(6-10)31-3)32-9-15(27)28/h4-6,16H,7-9H2,1-3H3,(H,27,28)(H3,23,24,25,29,30)

InChI-Schlüssel

GQSSXLYPQGITGZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC(=O)O)OC)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC(=C(C=C4)OCC(=O)O)OC)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.